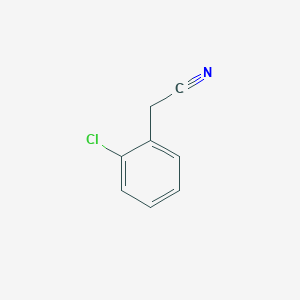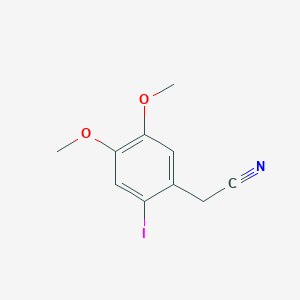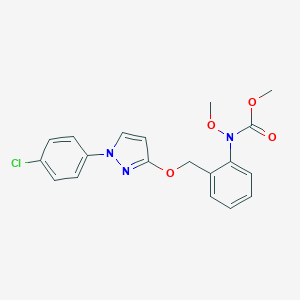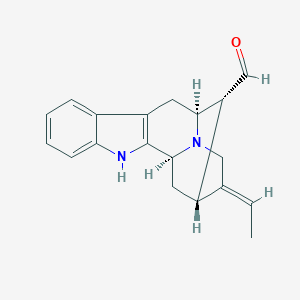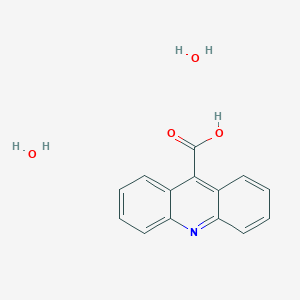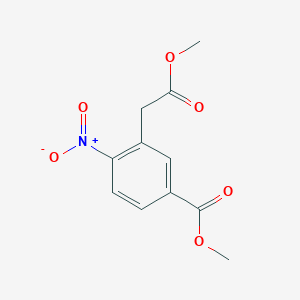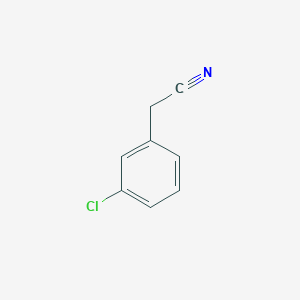
(S)-Rasagiline Mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Rasagiline Mesylate is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease. The compound is the mesylate salt form of rasagiline, which is an enantiomerically pure form of the active ingredient. The mesylate salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Rasagiline Mesylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Formation of the Mesylate Salt: The (S)-enantiomer is reacted with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Rasagiline Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Applications De Recherche Scientifique
(S)-Rasagiline Mesylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of MAO-B inhibition and to develop new inhibitors.
Biology: The compound is used in studies to understand the role of MAO-B in neurodegenerative diseases.
Medicine: It is extensively researched for its therapeutic potential in treating Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Mécanisme D'action
(S)-Rasagiline Mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound forms a covalent bond, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a sodium channel blocker.
Rasagiline: The non-mesylate form of the compound.
Uniqueness
(S)-Rasagiline Mesylate is unique due to its high selectivity and irreversible inhibition of MAO-B. Unlike reversible inhibitors, it provides a longer duration of action, which can be beneficial in managing chronic conditions like Parkinson’s disease. Additionally, the mesylate salt form enhances its solubility and stability, making it more suitable for pharmaceutical use.
Propriétés
Numéro CAS |
202464-89-9 |
|---|---|
Formule moléculaire |
C14H19NO3S |
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |
Clé InChI |
SCAMAIXJQQWKLO-YDALLXLXSA-N |
SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
SMILES isomérique |
CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |
SMILES canonique |
CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Synonymes |
(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


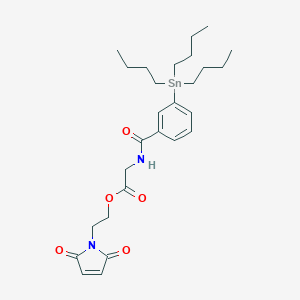


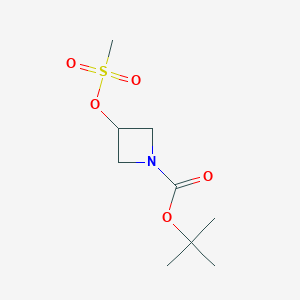
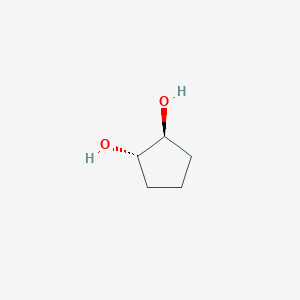
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
